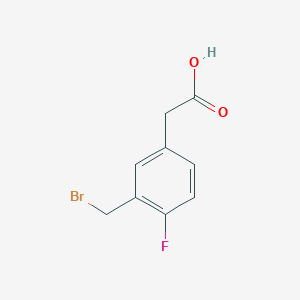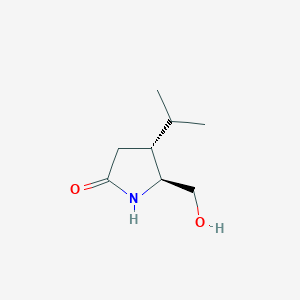
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and an isopropyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and real-time monitoring can help maintain the desired reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
(4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and isopropyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The pyrrolidinone ring can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(4R,5S)-5-(Hydroxymethyl)-4-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (4R,5S)-5-(Hydroxymethyl)-4-isopropylpyrrolidin-2-one provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(4R,5S)-5-(hydroxymethyl)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-8(11)9-7(6)4-10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7-/m1/s1 |
Clave InChI |
XHIBUZPUXUUALT-RNFRBKRXSA-N |
SMILES isomérico |
CC(C)[C@H]1CC(=O)N[C@@H]1CO |
SMILES canónico |
CC(C)C1CC(=O)NC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


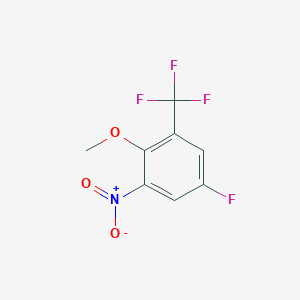
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

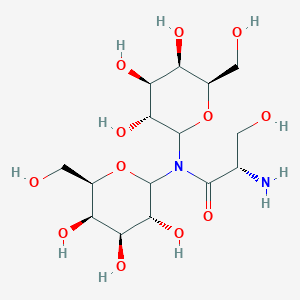
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
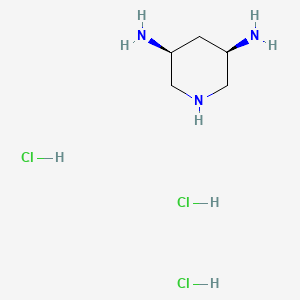
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

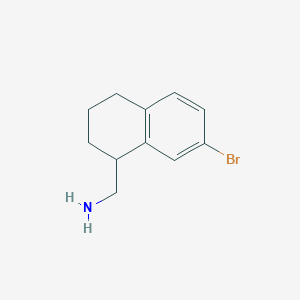
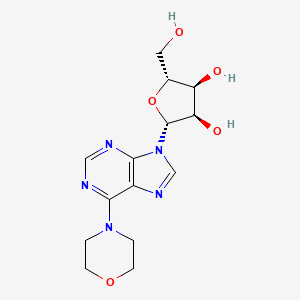
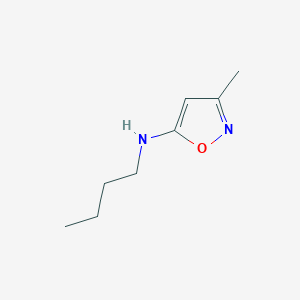

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
